molecular formula C17H16N4O2 B2807580 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one CAS No. 210417-30-4

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one

Cat. No.: B2807580
CAS No.: 210417-30-4
M. Wt: 308.341
InChI Key: OOUVWNHMMDXNIM-UHFFFAOYSA-N
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Description

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one is a complex organic compound that features a unique structure combining a pyrimidine ring and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the formation of the indazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)cyanamide
  • N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea
  • 2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-thienylmethyl)acetamide

Uniqueness

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one is unique due to its combined pyrimidine and indazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-15-10-14(11-6-2-1-3-7-11)18-17(19-15)21-16(23)12-8-4-5-9-13(12)20-21/h1-3,6-7,10,20H,4-5,8-9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUVWNHMMDXNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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